molecular formula C12H15F2N B1625231 4-[(3,4-Difluorophenyl)methyl]piperidine CAS No. 203860-03-1

4-[(3,4-Difluorophenyl)methyl]piperidine

Cat. No. B1625231
M. Wt: 211.25 g/mol
InChI Key: GTIPRWLJTBFXAB-UHFFFAOYSA-N
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Description

4-[(3,4-Difluorophenyl)methyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 4-[(3,4-Difluorophenyl)methyl]piperidine involves its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.

Biochemical And Physiological Effects

Studies have shown that 4-[(3,4-Difluorophenyl)methyl]piperidine has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the activity of certain neurotransmitters in the brain. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[(3,4-Difluorophenyl)methyl]piperidine in lab experiments include its high purity, ease of synthesis, and well-established mechanism of action. However, its limitations include its relatively high cost and potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 4-[(3,4-Difluorophenyl)methyl]piperidine. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in various fields of medicine. Finally, the development of new derivatives of 4-[(3,4-Difluorophenyl)methyl]piperidine may lead to the discovery of new and more potent therapeutic agents.

Scientific Research Applications

4-[(3,4-Difluorophenyl)methyl]piperidine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells, particularly in the treatment of breast cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(3,4-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPRWLJTBFXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444087
Record name 4-[(3,4-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Difluorophenyl)methyl]piperidine

CAS RN

203860-03-1
Record name 4-[(3,4-Difluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203860-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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